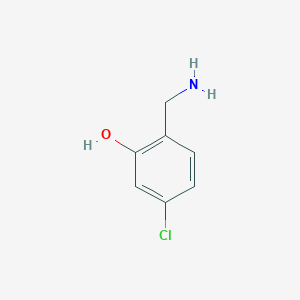
2-(Aminomethyl)-5-chlorophenol
Descripción general
Descripción
The compound “2-(Aminomethyl)-5-chlorophenol” likely contains an aminomethyl group and a chlorophenol group. An aminomethyl group is a functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group . Chlorophenols are a group of chemicals with a benzene ring, a hydroxyl group (-OH), and one or more chlorine atoms .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-5-chlorophenol” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . For similar compounds, alternative synthesis methods have been explored .Aplicaciones Científicas De Investigación
1. Toxicological Research
2-Amino-5-chlorophenol has been examined for its nephrotoxic effects, specifically its in vitro toxicity in renal cortical slices from Fischer 344 rats. This study highlighted the compound's role in inducing lipid peroxidation and depleting renal glutathione, thereby contributing to the understanding of its toxicological profile and mechanism of action in renal tissues (Valentovic et al., 1999).
2. Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the sensitive and selective detection of chlorophenol derivatives, such as 2-chlorophenol, using spectrophotometric techniques. This involves solid-phase extraction with mixed hemimicelle magnetic nanoparticles, demonstrating the potential of 2-(Aminomethyl)-5-chlorophenol derivatives in analytical methodologies (Mukdasai et al., 2016).
3. Environmental Chemistry
Studies on the photocatalytic degradation of chlorophenols, including 2-chlorophenol, using copper-doped titanium dioxide under visible light, have been conducted. These investigations are crucial in understanding the environmental impact and degradation processes of chlorophenol compounds, thereby aiding in environmental remediation efforts (Lin et al., 2018).
4. Pharmacological Research
In pharmacology, derivatives of chlorophenols, including 2-(Aminomethyl)-5-chlorophenol, have been explored for their potential anticancer properties. For instance, the in vitro anticancer evaluation of novel triazolin-3-one derivatives demonstrated significant activity against various human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Kattimani et al., 2013).
5. Corrosion Inhibition
Research on the inhibition performances of thiazole and thiadiazole derivatives, including those with chlorophenyl groups, against the corrosion of iron has been conducted. This illustrates the applicability of chlorophenol derivatives in materials science, particularly in corrosion prevention (Kaya et al., 2016).
6. Biochemical Analysis
Biochemical studies have investigated the initial reactions in the biodegradation of chlorinated compounds by bacteria, providing insights into the environmental fate and biodegradation pathways of these compounds. This is crucial for understanding and optimizing bioremediation processes for chloroaromatic contaminated environments (Katsivela et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(aminomethyl)-5-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFODQGSLFISIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-chlorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)
![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)
![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)
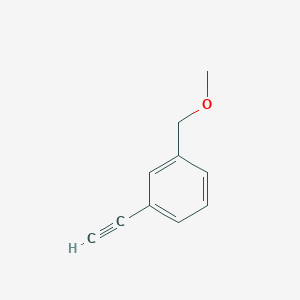
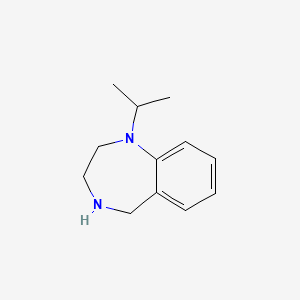
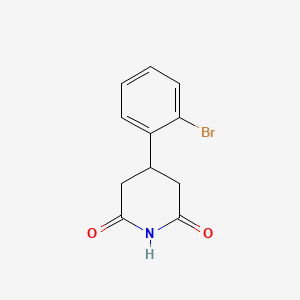
![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)

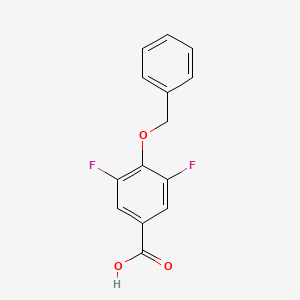
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
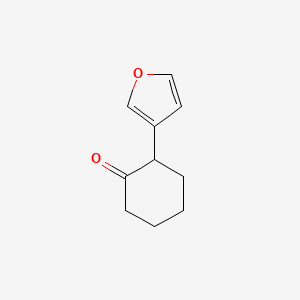
![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)